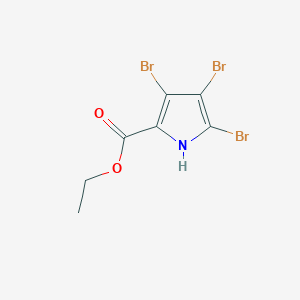

Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br3NO2/c1-2-13-7(12)5-3(8)4(9)6(10)11-5/h11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREWYORDFNMAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)Br)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Potent Bioactivity of 3,4,5-Tribromo-1H-pyrrole-2-carboxylate Derivatives: A Technical Guide for Drug Discovery

The marine environment, a vast and largely unexplored frontier, is a prolific source of unique chemical entities with significant therapeutic potential.[1][2][3] Among these, bromopyrrole alkaloids, a class of secondary metabolites predominantly isolated from marine sponges, have garnered considerable attention in the scientific community.[1][2] These compounds, often characterized by a core 3,4,5-tribromo-1H-pyrrole-2-carboxylate scaffold, exhibit a remarkable spectrum of biological activities, positioning them as promising lead structures for the development of novel pharmaceuticals. This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these fascinating marine-derived molecules, tailored for researchers, scientists, and drug development professionals.

The Chemical Landscape of Bromopyrrole Alkaloids

The foundational structure of many bioactive marine alkaloids is the brominated pyrrole ring. The oroidin family of alkaloids, isolated from sponges of the genus Agelas, serves as a key structural motif for a multitude of derivatives.[1][2] The biosynthesis of these compounds involves the incorporation of bromine atoms into a pyrrole-imidazole framework, leading to a diverse array of over 140 known derivatives.[1] This structural diversity is a crucial determinant of their wide-ranging biological effects.

The synthesis of novel derivatives often employs molecular hybridization techniques, combining the bromopyrrole scaffold with other pharmacologically active moieties, such as 1,3,4-oxadiazole, to enhance or modulate their biological activity.[4] The strategic placement of substituents on the pyrrole ring has been shown to be critical for their potency and selectivity.[5][6]

A Spectrum of Biological Activities

Derivatives of 3,4,5-tribromo-1H-pyrrole-2-carboxylate have demonstrated significant potential in several key therapeutic areas. Their biological activities are not limited to a single mode of action but encompass a range of effects, including antimicrobial, anticancer, anti-biofilm, and antiprotozoal properties.[1][2]

Antimicrobial and Anti-biofilm Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Bromopyrrole derivatives have emerged as a promising class of compounds with potent activity against a range of pathogens.

Key Insights:

-

Broad-Spectrum Activity: Synthetic hybrids of marine bromopyrrole alkaloids with 1,3,4-oxadiazole have shown significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) as low as 1.56 µg/mL, comparable to the standard drug ciprofloxacin.[4]

-

Antifungal and Antitubercular Potential: The same hybrid compounds have also demonstrated potent antifungal activity, with MICs of 1.56 µg/mL against fungal strains, and significant inhibition of Mycobacterium tuberculosis at concentrations as low as 1.5 µg/mL.[4]

-

Biofilm Inhibition: Biofilms represent a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Certain bromopyrrole alkaloids, such as those isolated from the marine sponge Stylissa massa, have been shown to inhibit the formation of E. coli biofilms.[7] This anti-biofilm activity is a critical attribute, as it can potentially restore the efficacy of existing antibiotics.

Table 1: Antimicrobial Activity of Selected Bromopyrrole Derivatives

| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |

| 1,3,4-oxadiazole hybrids (5d, 5i, 5j, 5k) | Staphylococcus aureus, Escherichia coli | 1.56 | [4] |

| 1,3,4-oxadiazole hybrids (5j, 5k, 7d) | Fungal strains | 1.56 | [4] |

| 1,3,4-oxadiazole hybrids (5f, 7d) | Mycobacterium tuberculosis | 1.5 - 1.6 | [4] |

| Agelasines O–R and T | S. aureus, B. subtilis | 8.0–32.0 | [8] |

| Bromophycoic acids A–E | Methicillin-resistant S. aureus | 1.6–6.3 | [8] |

Anticancer Activity

The search for novel, effective, and less toxic anticancer agents is a cornerstone of modern drug discovery. Bromopyrrole derivatives have shown significant promise in this area, with several compounds demonstrating potent cytotoxic effects against various cancer cell lines.[1][2][9][10][11][12][13]

Mechanism of Action:

The anticancer activity of these compounds is often multifaceted, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[11][14] For instance, the compound N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6), isolated from marine sponges, has been shown to inhibit the proliferation of various human cancer cells, with notable activity against LOVO and HeLa cells.[14]

Experimental Workflow for Anticancer Activity Screening:

Caption: Workflow for evaluating the anticancer potential of bromopyrrole derivatives.

Key Findings:

-

Induction of Apoptosis: The compound B6 was found to induce apoptosis by promoting the cleavage of caspase-9 and caspase-3, key executioner proteins in the apoptotic cascade.[14] This was accompanied by an increase in intracellular Ca2+ concentration, a known trigger for apoptosis.[14]

-

Cell Cycle Arrest: Treatment with B6 also led to cell cycle arrest in the G1 phase, preventing cancer cells from progressing through the cell division cycle.[14]

-

In Vivo Efficacy: Importantly, B6 demonstrated significant tumor growth inhibitory effects in a mouse xenograft model with low toxicity, highlighting its potential as a therapeutic agent.[14]

-

Structure-Activity Relationships: Studies on various synthetic pyrrole derivatives have shown that the presence of electron-donating groups at specific positions on the pyrrole ring can enhance anticancer activity.[11]

Table 2: Anticancer Activity of Selected Pyrrole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 21 | HepG2, DU145, CT-26 | 0.5 - 0.9 | [13] |

| Compound 19 | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 | [13] |

| Compound 3f | A375, CT-26, HeLa, MGC80-3, NCI-H460, SGC-7901 | 8.2 - 31.7 | [10][12] |

Antiprotozoal Activity

Protozoan diseases, such as malaria, leishmaniasis, and trypanosomiasis, affect millions of people worldwide. Bromopyrrole alkaloids have shown promising activity against the parasites responsible for these diseases.[15][16][17]

Key Insights:

-

Anti-plasmodial Activity: Several bromopyrrole alkaloids, including dispacamide B and spongiacidin B, have demonstrated potent activity against the chloroquine-resistant K1 strain of Plasmodium falciparum, the parasite that causes malaria.[16]

-

Enzyme Inhibition: The mechanism of action for some of these compounds involves the inhibition of key enzymes in the parasite's metabolic pathways. For example, oroidin has been shown to inhibit PfFabI, an enzyme in the fatty acid biosynthesis pathway of P. falciparum.[16] Bromopyrrolohomoarginin was identified as a potent inhibitor of another enzyme in this pathway, PfFabZ.[17]

Experimental Protocols: A Practical Guide

To facilitate further research in this area, this section provides a detailed, step-by-step methodology for a key experiment used to assess the antimicrobial activity of these compounds.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a bromopyrrole derivative that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (bromopyrrole derivative)

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, Candida albicans)

-

Sterile 96-well microtiter plates

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Spectrophotometer (for measuring optical density)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (medium only)

Methodology:

-

Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of Test Compound: Prepare a stock solution of the bromopyrrole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the 96-well plate using the appropriate growth medium to obtain a range of concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Interpretation: The MIC value provides a quantitative measure of the antimicrobial potency of the compound. A lower MIC value indicates higher potency.

Self-Validation: The inclusion of positive and negative controls is crucial for validating the assay. The positive control should show inhibition of growth, while the negative control should show robust growth.

Future Directions and Conclusion

The diverse and potent biological activities of 3,4,5-tribromo-1H-pyrrole-2-carboxylate derivatives and related bromopyrrole alkaloids underscore their immense potential as a source of new therapeutic agents.[1][2] Their unique chemical structures, derived from the marine environment, offer a rich scaffold for medicinal chemistry exploration.

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and development.

-

Lead Optimization: Structure-activity relationship (SAR) studies will guide the synthesis of more potent and selective analogs with improved pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Rigorous preclinical and clinical studies are necessary to translate the promising in vitro results into tangible therapeutic benefits.

References

- Marine bromopyrrole alkaloids: synthesis and diverse medicinal applic

- Biological Activity of Recently Discovered Halogenated Marine N

- Synthesis and evaluation of novel 1,3,4-oxadiazole derivatives of marine bromopyrrole alkaloids as antimicrobial agent. PubMed.

- Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives rel

- Marine alkaloids as bioactive agents against protozoal neglected tropical diseases and malaria. PMC.

- Chemical structures of biologically activity bromopyrrole alkaloid...

- Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Neg

- Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applic

- In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action. PubMed.

- Bromopyrrole Alkaloid Stevensines as Potent, Dual-Mechanism Antifouling Agents Targeting GSK-3β and Acetylcholinesterase.

- Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Ap... Ingenta Connect.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC.

- Bromopyrrole alkaloids as lead compounds against protozoan parasites. MDPI.

- Bromopyrrole alkaloids as lead compounds against protozoan parasites. PubMed.

- Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica.

- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Tre

- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. Semantic Scholar.

- Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)

- Biological activity of novel pyrrole-2,5-dione deriv

- Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Deriv

- Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1 H -pyrrole Derivatives | Request PDF.

- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.

- Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Deriv

Sources

- 1. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Ap...: Ingenta Connect [ingentaconnect.com]

- 4. Synthesis and evaluation of novel 1,3,4-oxadiazole derivatives of marine bromopyrrole alkaloids as antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. eurekaselect.com [eurekaselect.com]

- 14. In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Marine alkaloids as bioactive agents against protozoal neglected tropical diseases and malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bromopyrrole Alkaloids as Lead Compounds against Protozoan Parasites [mdpi.com]

- 17. Bromopyrrole alkaloids as lead compounds against protozoan parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

Halogenated Pyrrole Scaffolds: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary

The pyrrole ring is a fundamental heterocycle in medicinal chemistry, serving as the core of heme, chlorophyll, and numerous bioactive alkaloids.[1][2] However, the parent pyrrole scaffold suffers from electron-rich susceptibility to oxidative metabolism and suboptimal pharmacokinetic (PK) properties. Halogenation (F, Cl, Br, I) of the pyrrole ring transforms this liability into an asset. It modulates electron density, blocks metabolic "soft spots," enhances lipophilicity, and introduces specific molecular interactions such as the halogen bond .

This guide analyzes the structural and synthetic nuances of halogenated pyrroles, providing researchers with the rationale and protocols to deploy these scaffolds effectively in drug design.

The Halogenated Pharmacophore: Electronic & Steric Logic

Electronic Modulation and Acidity

Pyrrole is an electron-rich aromatic system (

-

Acidity Shift: Unsubstituted pyrrole is a very weak acid (

).[3] Polysubstitution with halogens (Cl, Br) dramatically increases acidity, potentially allowing the N-H to participate in stronger hydrogen bonding or even act as a protonophore (uncoupler of oxidative phosphorylation) at physiological pH. -

Basicity: The nitrogen lone pair is part of the aromatic sextet. Halogens further decrease the already low basicity of the pyrrole nitrogen, making the ring less susceptible to protonation and polymerization in acidic media compared to alkyl-pyrroles.

Table 1: Physicochemical Impact of Halogenation on the Pyrrole Scaffold

| Property | Parent Pyrrole | Monohalo- (2-X) | Polyhalo- (2,3,4,5-X) | Medicinal Consequence |

| Lipophilicity (cLogP) | ~0.75 | ~1.3 - 1.8 | > 3.0 | Increased membrane permeability; risk of non-specific binding. |

| Acidity ( | 17.5 | ~15 - 16 | ~6 - 8 (e.g., Cl/Br) | Potential for anionic species at physiological pH; improved H-bond donor strength. |

| Metabolic Stability | Low (Oxidation prone) | Moderate | High | Blocks CYP450 oxidation sites; extends half-life ( |

| Steric Bulk (A) | H = 1.20 Å | F=1.47, Cl=1 .75 | Br=1.85, I=1.98 | F mimics H sterically; Cl/Br/I induce conformational lock or fill hydrophobic pockets. |

The Halogen Bond (X-Bond)

Beyond simple lipophilicity, heavier halogens (Cl, Br, I) on the pyrrole ring can engage in halogen bonding . This is a directional non-covalent interaction where the electropositive "sigma-hole" on the halogen atom acts as a Lewis acid, pairing with Lewis bases (backbone carbonyls, His/Asp/Glu side chains) in the target protein.

-

Strength: I > Br > Cl >> F.

-

Geometry: Strictly linear (

angle

Synthetic Architectures

Synthesizing halogenated pyrroles requires navigating the ring's high reactivity. The electron-rich nature favors Electrophilic Aromatic Substitution (

Synthetic Decision Matrix

Caption: Decision tree for selecting synthetic routes based on substrate complexity and desired halogenation pattern.

Key Synthetic Protocols

Protocol A: Regioselective Monobromination (C2-Selective)

Rationale: Standard bromination with

-

Reagents: Substituted Pyrrole (1.0 eq), TBABr3 (1.0 eq),

or THF. -

Procedure:

-

Dissolve pyrrole substrate in anhydrous

(0.1 M) under -

Add TBABr3 in one portion at 0°C (or RT for electron-deficient pyrroles).

-

Stir for 1–2 hours. Monitor by TLC (stain with Ehrlich’s reagent; brominated pyrroles often turn pink/purple).

-

Quench: Add 10% aqueous

(sodium thiosulfate) to destroy excess oxidant. -

Workup: Extract with DCM, wash with brine, dry over

. -

Purification: Flash chromatography. Note: Halopyrroles can be light-sensitive; store in amber vials.

-

Protocol B: Chlorination with NCS (Kinetic Control)

Rationale: N-Chlorosuccinimide (NCS) provides a controlled source of

-

Reagents: Pyrrole (1.0 eq), NCS (1.05 eq), THF or DMF.

-

Procedure:

-

Cool solution of pyrrole in THF to -78°C (to favor mono-substitution) or 0°C.

-

Add NCS solution dropwise.

-

Allow to warm to RT over 4 hours.

-

Note: If C2 is blocked, C3 chlorination occurs. If C2 is open, C2 is the major product.

-

Medicinal Chemistry Applications

Case Study: Marinopyrroles (Antibacterial)

Marinopyrrole A is a natural product isolated from marine Streptomyces. It features a unique bis-pyrrole structure linked by a biaryl bond, heavily halogenated (Cl).

-

Mechanism: The high halogen content increases lipophilicity (logP > 5), allowing the molecule to embed in bacterial membranes.

-

SAR Insight: The chlorine atoms are essential not just for membrane permeation but for twisting the biaryl axis, locking the molecule into an active atropisomer. Removal of halogens results in a planar, inactive conformation.

Case Study: Pyrrolnitrin (Antifungal)

Pyrrolnitrin (3-chloro-4-(3-chloro-2-nitrophenyl)pyrrole) is a natural antifungal.[4][5][6][7]

-

SAR Logic: The C3-Cl and C4-Aryl substitution pattern is critical. The chlorine at C3 blocks metabolic oxidation at the most reactive site, while the nitro group modulates the electronics of the phenyl ring.

-

Derivative: Fludioxonil is a synthetic analogue where the nitro group is replaced, and the pyrrole is cyanated, optimizing stability for agricultural use.

Toxicity Warning: The Protonophore Effect

While halogenation improves potency, per-halogenated pyrroles (e.g., 2,3,4,5-tetrabromopyrrole) can become acidic enough to act as protonophores. They shuttle protons across the inner mitochondrial membrane, uncoupling oxidative phosphorylation.

-

Design Check: If the calculated pKa of the N-H drops below 7.0, assess mitochondrial toxicity early in the cascade.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional logic of substituting specific positions on the pyrrole ring.

Caption: SAR map detailing how regional substitution impacts physicochemical properties and binding modes.

References

-

Biological Activity of Halogenated Marine Natural Products. Source: National Institutes of Health (NIH) / Marine Drugs. URL:[Link]

-

Regioselective Bromination of Pyrroles Using Tetrabutylammonium Tribromide. Source: Journal of Organic Chemistry (ACS). URL:[Link]

-

Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Source: ACS Omega. URL:[Link]

-

Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. Source: Journal of Organic Chemistry (ACS). URL:[Link]

-

Hammett Substituent Constants and Resonance Parameters. Source: Chemical Reviews.[8] URL:[Link]

Sources

- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 2. scribd.com [scribd.com]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. web.viu.ca [web.viu.ca]

- 7. scribd.com [scribd.com]

- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

Polysubstituted Bromopyrroles: Synthetic Precision and Therapeutic Architectures

Executive Summary

Polysubstituted bromopyrroles represent a privileged scaffold in marine natural product chemistry, predominantly isolated from sponges of the genera Agelas, Axinella, and Stylissa. Unlike terrestrial alkaloids, these metabolites are defined by a high degree of halogenation and a unique pyrrole-imidazole architecture. Their pharmacological profile is distinct: they offer potent non-microbicidal antibiofilm activity (reversing antibiotic resistance) and targeted antineoplastic mechanisms (e.g., Osteopontin inhibition).

This technical guide dissects the synthetic challenges of this class—specifically the control of regioselective halogenation—and provides validated protocols for their construction and biological evaluation.

Part 1: The Marine Pharmacophore & Structural Taxonomy

The bromopyrrole family is chemically anchored by Oroidin , a pyrrole-2-aminoimidazole alkaloid that serves as the biosynthetic precursor to complex cyclic derivatives.

Structural Classes

| Class | Key Features | Representative Compounds |

| Monomeric | Simple pyrrole-2-carboxamides; often functionalized with linear amines. | Longamide B, Hymenidin |

| Bis-pyrroles | Dimeric structures linked via direct C-C bonds or spacers. | Tambjamines |

| Cyclized/Tricyclic | Complex fused ring systems formed via oxidative cyclization of Oroidin. | Agelastatin A, Palau'amine, Stylissadines |

The Biosynthetic Logic

The complexity of these molecules arises from the oxidative folding of the Oroidin precursor. Understanding this allows chemists to mimic nature's "divergent synthesis" approach.

Figure 1: Divergent biosynthetic pathways from the Oroidin scaffold to complex marine alkaloids.

Part 2: Synthetic Mastery – Controlling the Halogen Dance

The synthesis of polysubstituted bromopyrroles is plagued by the "halogen dance"—the tendency of halogens to migrate under acidic or basic conditions—and the difficulty of distinguishing between the C4 and C5 positions on the pyrrole ring.

The Regioselectivity Rule

The position of bromination is dictated by the electronic nature of the substituent at C2 and the choice of brominating agent.

-

Rule 1 (C4-Selectivity): Electron-Withdrawing Groups (EWG) at C2 (e.g., esters, trichloroacetyl) deactivate the ring. Electrophilic aromatic substitution (SEAr) with N-Bromosuccinimide (NBS) in THF favors the C4 position.

-

Rule 2 (C5-Selectivity): Pyrrole-2-carboxamides containing an N-H moiety can undergo anion-directed bromination. Using Tetrabutylammonium Tribromide (TBABr3) allows for coordination to the amide anion, directing bromine to the C5 position.

Validated Protocol: Regioselective C5-Bromination

Objective: Selective synthesis of 4-bromo- or 5-bromopyrrole-2-carboxamides without over-bromination.

Materials

-

Substrate: N-substituted pyrrole-2-carboxamide (1.0 equiv)

-

Reagent: Tetrabutylammonium Tribromide (TBABr3) (1.0 equiv)[1]

-

Solvent: Dichloromethane (DCM), anhydrous

-

Quench: Saturated Na2SO3

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask, dissolve the pyrrole-2-carboxamide substrate (0.1 mmol) in anhydrous DCM (3.0 mL).

-

Reagent Addition: Add TBABr3 (0.1 mmol, 1.0 equiv) in a single portion at room temperature (25°C). Note: Unlike NBS, TBABr3 is milder and releases Br2 slowly, preventing the kinetic "over-bromination" often seen with free bromine.

-

Reaction: Stir the mixture under a nitrogen atmosphere for 1 hour. Monitor via TLC (Hexane:EtOAc 3:1). The spot for the starting material should disappear, replaced by a slightly less polar product.

-

Quench: Add 5 mL of saturated aqueous Na2SO3 to neutralize unreacted bromine species. The orange color should fade immediately.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel).

Outcome: This protocol typically yields >10:1 regioselectivity for the C5-bromo isomer over the C4-bromo isomer for secondary carboxamides.[1]

Figure 2: Decision tree for regioselective bromination of pyrrole derivatives.

Part 3: Therapeutic Mechanics & Biological Validation

Anticancer: Agelastatin A

Mechanism: Agelastatin A is a potent cytotoxin that functions by inhibiting Osteopontin (OPN) transcription and inhibiting Glycogen Synthase Kinase-3 beta (GSK-3β) . This dual action arrests the cell cycle in the G1 phase and induces apoptosis in multidrug-resistant cancer lines.

Antibiofilm: The Oroidin Paradigm

Unlike traditional antibiotics that kill bacteria (imposing selective pressure for resistance), bromopyrroles often act as Anti-Virulence Agents . They inhibit biofilm formation by interfering with the Two-Component Signaling Systems (TCS) that bacteria use to sense population density (Quorum Sensing).

Key Insight: The 2-aminoimidazole headgroup is critical. "Reverse-amide" analogues (where the amide linkage direction is swapped relative to Oroidin) have shown enhanced stability and activity against P. aeruginosa.

Part 4: Experimental Protocol – Static Biofilm Inhibition Assay

Objective: To quantify the inhibitory effect of a bromopyrrole derivative on biofilm formation without killing the bacteria (checking for non-microbicidal activity).

Materials

-

Strain: Pseudomonas aeruginosa PAO1 or Staphylococcus aureus.

-

Media: LB broth (for overnight culture), M63 minimal salts media (for assay).

-

Stain: 0.1% Crystal Violet (CV) solution.

-

Solvent: 30% Acetic Acid (to solubilize CV).

-

Plate: 96-well polystyrene microtiter plate (flat bottom).

Protocol

-

Inoculum Prep: Grow bacteria in LB broth overnight at 37°C. Dilute 1:100 into fresh M63 media supplemented with 0.2% glucose and 0.5% casamino acids.

-

Compound Dosing: Add 100 µL of the diluted bacterial suspension to wells containing 1 µL of the bromopyrrole test compound (dissolved in DMSO) at varying concentrations (e.g., 1–100 µM).

-

Control: DMSO only (Negative control).

-

Blank: Media only (No bacteria).

-

-

Incubation: Incubate statically at 37°C for 24 hours. Do not shake, as this disrupts biofilm formation.

-

Washing: Gently discard the media. Wash the wells 3 times with sterile water to remove planktonic (free-floating) bacteria. The biofilm will remain attached to the walls/bottom.

-

Staining: Add 125 µL of 0.1% Crystal Violet solution to each well. Incubate for 15 minutes at room temperature.

-

Destaining: Rinse wells 3 times with water. Let dry. Add 150 µL of 30% Acetic Acid to solubilize the dye bound to the biofilm.

-

Quantification: Transfer 100 µL of the solubilized stain to a new plate and measure absorbance at 550 nm or 595 nm using a microplate reader.

-

Analysis: Calculate % Inhibition =

.

Self-Validation Step: Parallel to this, run a growth curve (OD600) on planktonic cells with the same compound. If the biofilm is inhibited (>50%) but planktonic growth is unaffected, you have confirmed a non-microbicidal mechanism .

Part 5: References

-

Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications . Current Topics in Medicinal Chemistry, 2014.

-

Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide . The Journal of Organic Chemistry, 2018.

-

Total Synthesis of All (-)-Agelastatin Alkaloids . Chemical Science, 2012.

-

Synthesis and antibiofilm activity of a second-generation reverse-amide oroidin library . Chemical Biology & Drug Design, 2011.

-

Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria . Marine Drugs, 2018.[2][3]

-

A Short Total Synthesis of the Marine Sponge Pyrrole-2-aminoimidazole Alkaloid (±)-Agelastatin A . Angewandte Chemie Int.[4] Ed., 2013.[4]

Sources

Methodological & Application

Synthesis of ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate from ethyl pyrrole-2-carboxylate

Executive Summary

This guide details the protocol for the exhaustive bromination of ethyl pyrrole-2-carboxylate to synthesize ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate . This specific moiety is a critical intermediate in the total synthesis of marine alkaloids (e.g., the Oroidin and Lamellarin families) and serves as a densely functionalized scaffold for palladium-catalyzed cross-coupling reactions.

Unlike selective mono-bromination, which requires careful temperature control and stoichiometric precision, this protocol focuses on thermodynamic saturation of the pyrrole ring. The method utilizes elemental bromine (

Reaction Mechanics & Strategy

Chemical Strategy

The transformation is an Electrophilic Aromatic Substitution (SEAr) .[1] Pyrrole is an electron-rich heterocycle (

-

Regioselectivity: The C5 position (

-position) is the most reactive due to resonance stabilization of the intermediate. However, in the presence of excess electrophile, the C3 and C4 ( -

Solvent Choice: Glacial acetic acid is preferred over halogenated solvents (DCM/CHCl

). It acts as a polar protic solvent that stabilizes the polar transition states (Wheland intermediates) and, crucially, reduces the solubility of the per-brominated product, facilitating isolation by filtration.

Mechanism Diagram

The following diagram illustrates the sequential bromination pathway. Note that while C5 is kinetically favored, the order of C3 vs. C4 addition can vary based on conditions, but the endpoint is identical.

Figure 1: Stepwise electrophilic substitution mechanism leading to the tribromo-pyrrole scaffold.

Safety Profile (Critical)

| Hazard | Risk Description | Mitigation Strategy |

| Bromine ( | Highly toxic, corrosive, volatile liquid. Causes severe burns and pulmonary edema. | Handle only in a functioning fume hood. Wear double nitrile gloves and a face shield. Keep sodium thiosulfate solution nearby for spills. |

| Hydrogen Bromide (HBr) | Corrosive gas evolved during reaction. | Use a gas outlet leading to a scrubber (NaOH trap) or ensure high-flow ventilation. |

| Acetic Acid | Corrosive, flammable. | Avoid contact with skin/eyes. |

Experimental Protocol

Materials

-

Substrate: Ethyl pyrrole-2-carboxylate (1.0 equiv, e.g., 5.0 g).

-

Reagent: Bromine (

) (3.5 equiv). Note: Slight excess ensures full conversion. -

Solvent: Glacial Acetic Acid (10 mL per gram of substrate).

-

Quench: Saturated aqueous Sodium Thiosulfate (

). -

Wash: Cold water.

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser (vented to a scrubber).

-

Dissolution: Charge the flask with Ethyl pyrrole-2-carboxylate (5.0 g, 35.9 mmol) and Glacial Acetic Acid (50 mL). Stir until fully dissolved.

-

Bromine Addition:

-

Fill the addition funnel with Bromine (6.4 mL, ~125 mmol, 3.5 equiv).

-

Critical Step: Add bromine dropwise over 30–45 minutes at room temperature.

-

Observation: The solution will turn dark red/orange. An exotherm is expected; if the temperature rises above 45°C, use a water bath to cool slightly (do not freeze the acetic acid).

-

-

Reaction: Stir the mixture at room temperature for 2–3 hours.

-

Self-Validation: A heavy precipitate (the product) should begin to form after the first hour.

-

-

Quench & Isolation:

-

Pour the reaction mixture slowly into Ice Water (200 mL) with vigorous stirring.

-

If the solution remains distinctively orange/red (indicating excess

), add saturated Sodium Thiosulfate solution dropwise until the supernatant fades to a pale yellow.

-

-

Filtration: Collect the solid via vacuum filtration (Buchner funnel).

-

Purification:

-

Wash the filter cake with copious amounts of Water (to remove acetic acid).

-

Wash with a small amount of cold Hexanes (to remove trace impurities).

-

Recrystallize from Ethanol or Ethanol/Water if high purity (>99%) is required.

-

Process Workflow Diagram

Figure 2: Operational workflow for the batch synthesis.

Characterization & Quality Control

To validate the synthesis, you must confirm the disappearance of the pyrrole ring protons.

NMR Analysis (Self-Validating)

The most distinct feature of the product is the simplification of the proton NMR spectrum.

| Nucleus | Shift ( | Multiplicity | Assignment | Diagnostic Note |

| 9.80 - 10.20 | Broad Singlet | NH (Pyrrole) | Exchangeable with | |

| 4.35 | Quartet ( | Ethyl ester methylene. | ||

| 1.38 | Triplet ( | Ethyl ester methyl. | ||

| ABSENT | -- | Pyrrole CH | Complete disappearance of aromatic signals (6.0-7.2 ppm) confirms tribromination. | |

| ~159.0 | Singlet | Carbonyl. | ||

| ~125.0 | Singlet | C2 | Quaternary. | |

| ~105-115 | Singlets | C3, C4, C5 | Carbon-Bromine bonds (shifted upfield due to heavy atom effect). |

Physical Properties[2]

-

Appearance: White to off-white needles (upon recrystallization). Crude may be pinkish.

-

Melting Point: 150–152 °C (Literature value varies slightly by solvent, typically >148 °C).

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| No precipitate forms upon water addition. | Product is still solubilized or reaction incomplete. | Cool the mixture to 0°C. If still clear, the reaction may have stalled; check stoichiometry. |

| Product is sticky/gum-like. | Impurities or residual acetic acid. | Triturate (grind) the solid with cold pentane or hexanes to induce crystallization. |

| NMR shows small doublets in aromatic region. | Incomplete bromination (likely di-bromo species). | Re-dissolve in AcOH, add 0.5 equiv |

References

- Gribble, G. W. (1992). The Chemistry of Heterocyclic Compounds, Indoles. Wiley-Interscience.

-

Bailey, D. M., et al. (1973). "Bromination of pyrroles." Journal of Medicinal Chemistry, 16(11), 1300–1302.

-

Handy, S. T., & Zhang, Y. (2006). "A simple synthesis of the hymenialdisine alkaloids." Organic Letters, 8(2), 209-212. (Demonstrates bromination of pyrrole-2-carboxylates in total synthesis).

-

Al-Mourabit, A., & Potier, P. (2001). "Sponge's pyrrole alkaloids." European Journal of Organic Chemistry, 2001(2), 237-243. (Context for marine alkaloid precursors).

Sources

Application Note: A Comprehensive Protocol for the Exhaustive Bromination of Pyrrole-2-Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Polybrominated Pyrroles

Polybrominated pyrrole scaffolds are of significant interest in medicinal chemistry and materials science. These structures are key components in a variety of biologically active marine natural products, many of which exhibit potent antimicrobial, antifungal, and anticancer properties. The bromine atoms not only influence the molecule's conformational preferences and lipophilicity but also provide reactive handles for further synthetic diversification through cross-coupling reactions. Consequently, a reliable and high-yielding protocol for the exhaustive bromination of functionalized pyrroles, such as pyrrole-2-esters, is a valuable tool for the synthesis of novel chemical entities.

This application note provides a detailed, step-by-step protocol for the exhaustive bromination of pyrrole-2-esters, leading to the corresponding tetrabrominated derivatives. We will delve into the underlying chemical principles, provide a comprehensive experimental procedure, and offer insights into potential challenges and troubleshooting.

Mechanistic Insights: Electrophilic Aromatic Substitution on the Pyrrole Ring

The exhaustive bromination of pyrrole-2-esters proceeds via a series of electrophilic aromatic substitution (EAS) reactions. The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to attack by electrophiles like bromine.[1][2] The ester at the C2 position is an electron-withdrawing group, which slightly deactivates the ring. However, the overall electron-rich nature of the pyrrole nucleus predominates, allowing for polybromination.

The bromination proceeds in a stepwise manner:

-

First Bromination: The initial bromination preferentially occurs at the electron-rich C5 position, which is para to the directing ester group.

-

Second Bromination: The second bromine atom adds to the C4 position.

-

Third Bromination: The third bromine atom substitutes at the C3 position.

-

Final Bromination: The final bromination occurs at the nitrogen atom, leading to the tetrabrominated product. It is also possible that N-bromination occurs earlier in the sequence, or that the final product is a mixture of N-H and N-Br species, depending on the workup conditions. For the purposes of this protocol, we will consider the formation of the 3,4,5-tribromo-1H-pyrrole-2-ester as the primary goal, with the potential for N-bromination.

Experimental Protocol: Exhaustive Bromination Using N-Bromosuccinimide

This protocol is designed for the exhaustive bromination of a generic alkyl pyrrole-2-carboxylate (e.g., methyl or ethyl ester). N-Bromosuccinimide (NBS) is chosen as the brominating agent due to its ease of handling compared to liquid bromine and its ability to provide a controlled source of electrophilic bromine.[3][4] Using a stoichiometric excess of NBS ensures the reaction proceeds to completion.

Materials and Reagents

-

Alkyl pyrrole-2-carboxylate (1.0 eq)

-

N-Bromosuccinimide (NBS) (4.0 - 4.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the alkyl pyrrole-2-carboxylate (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to manage the exothermic nature of the reaction and minimize the formation of side products.[5]

-

Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (4.0 - 4.5 eq) in anhydrous THF. Add this solution dropwise to the cooled pyrrole solution over a period of 30-60 minutes using a dropping funnel.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by TLC. The starting material should be consumed, and a new, less polar spot corresponding to the polybrominated product should appear. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, quench the excess NBS by adding a saturated aqueous solution of sodium thiosulfate. Stir for 10-15 minutes, during which the color of the solution may fade.

-

Workup:

-

Transfer the mixture to a separatory funnel.

-

Add ethyl acetate to dilute the mixture and wash with the saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tetrabrominated pyrrole-2-ester.

-

Visualizing the Workflow

Caption: Experimental workflow for the exhaustive bromination of pyrrole-2-esters.

Quantitative Data Summary

| Parameter | Value | Rationale |

| Starting Material | Alkyl pyrrole-2-carboxylate | Readily available starting material. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Mild and selective brominating agent, easier to handle than Br₂.[3][4] |

| Stoichiometry of NBS | 4.0 - 4.5 equivalents | Ensures complete bromination of all available C-H and N-H bonds on the pyrrole ring.[3] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that dissolves both the pyrrole and NBS well. |

| Reaction Temperature | 0 °C | Controls the high reactivity of the pyrrole ring and minimizes side reactions.[5] |

| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion, should be monitored by TLC. |

| Workup Reagents | Na₂S₂O₃, NaHCO₃, Brine | Standard aqueous workup to remove excess reagents and byproducts. |

| Purification Method | Flash Column Chromatography | Effective for isolating the non-polar product from polar impurities. |

| Expected Yield | 70-90% | Dependant on the specific substrate and careful execution of the protocol. |

Troubleshooting and Key Considerations

-

Incomplete Bromination: If TLC analysis shows the presence of partially brominated intermediates, consider increasing the reaction time or adding a slight excess of NBS. Ensure the NBS used is of high purity, as impurities can affect its reactivity.

-

Formation of Side Products: The high reactivity of pyrroles can lead to polymerization or degradation, especially at higher temperatures. Maintaining a low temperature throughout the addition of NBS and the reaction is critical.

-

N-H vs. N-Br Product: The final product may be a mixture of N-H and N-Br tetrabromopyrroles. The N-Br bond is relatively labile and may be cleaved during aqueous workup or chromatography. If the N-H product is desired, a reductive workup or treatment with a mild base can be employed.

-

Purification Challenges: The brominated products are often crystalline solids. Care should be taken during chromatography to prevent the product from crystallizing on the column. Using a slightly more polar solvent system than indicated by TLC can help mitigate this.

Conclusion

This application note provides a robust and reproducible protocol for the exhaustive bromination of pyrrole-2-esters. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize these valuable polybrominated building blocks. The resulting tetrabromopyrrole-2-esters are versatile intermediates, poised for further elaboration into complex molecules with potential applications in drug discovery and materials science.

References

-

Filo. (2025, August 26). The chemistry of pyrrole under bromination. Retrieved from [Link]

-

Agarwal, V., El Gamal, A. A., & Moore, B. S. (2018). Preparation and Characterization of Tetrabromopyrrole Debrominase From Marine Proteobacteria. Methods in Enzymology, 604, 303–319. [Link]

-

Gilow, H. M., & Burton, D. E. (1981). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225. [Link]

-

Pan, X., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Journal of Chemical Research, 38(10), 592-595. [Link]

-

Agarwal, V., El Gamal, A. A., & Moore, B. S. (2018). Preparation and Characterization of Tetrabromopyrrole Debrominase From Marine Proteobacteria. PubMed. [Link]

-

Chemistry - Simple learning. (2024, November 18). Bromination of Pyrrole and Pyridine #bromination. YouTube. [Link]

-

Gupton, J. T., et al. (2016). Synthetic flexibility of a bromopyrrole ester intermediate : toward novel biologically active compounds. UR Scholarship Repository. [Link]

-

Suresh, E., et al. (2016). Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole. RSC Publishing. [Link]

-

Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

-

MDPI. (2017). Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

B. M. Trost, et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(22), 11093–11109. [Link]

-

Wikipedia. N-Bromosuccinimide. [Link]

-

Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2,3,4-Tribromopyrrole

Executive Summary & Nomenclature Clarification

The Core Challenge:

Direct bromination of pyrrole is operationally simple but chemically chaotic. Pyrrole is exceptionally electron-rich (

Target Definition:

You requested "3,4,5-tribromopyrrole." In standard IUPAC nomenclature for pyrrole (where Nitrogen = 1), the 2- and 5-positions (

-

Target Structure: A pyrrole ring with three bromine atoms and one open

-position (C5-H). -

Natural Product Context: This scaffold is a known marine metabolite (e.g., from Pseudomonas sp. or Agelas sponges).

The Solution:

To maximize yield, you must block the

Recommended Protocol: The Carboxylate Route

This method utilizes a "blocking group" strategy to define regiochemistry and reduce the electron density of the ring, stabilizing the intermediate against polymerization.

Workflow Visualization

Figure 1: The Carboxylate Blocking Strategy ensures regioselectivity by occupying the reactive

Step-by-Step Methodology

Step 1: Regioselective Bromination

-

Reagents: Pyrrole-2-carboxylic acid (1.0 eq), Bromine (

) (3.05 eq) OR NBS (3.05 eq). -

Solvent: Glacial Acetic Acid (AcOH) or DMF.

-

Protocol:

-

Dissolve pyrrole-2-carboxylic acid in AcOH. Cool to 0°C.

-

Add

in AcOH dropwise over 30 minutes. Crucial: Keep temperature <20°C to avoid tar formation. -

Stir at room temperature for 2 hours.

-

Pour mixture into ice water. The product, 3,4,5-tribromopyrrole-2-carboxylic acid , will precipitate as a solid.

-

Filter and wash with cold water.

-

Yield Check: Expect >85% yield.

-

Step 2: Decarboxylation [1]

-

Reagents: 2-ethanolamine or Quinoline (solvent/base).

-

Protocol:

-

Suspend the tribromo-acid from Step 1 in 2-ethanolamine.

-

Heat to 90–100°C under an inert atmosphere (

or Ar) for 1–2 hours. Note: Monitoring by TLC is essential; stop immediately upon consumption of starting material to prevent debromination. -

Cool, dilute with water, and extract with Ethyl Acetate (EtOAc).

-

Wash organic layer with dilute HCl (to remove amine), then brine.

-

Dry over

and concentrate in vacuo.

-

Troubleshooting Guide

Issue: "My reaction turned into black tar."

Diagnosis: Acid-catalyzed polymerization. Bromination generates HBr as a byproduct. Pyrroles are acid-sensitive and polymerize rapidly (forming "pyrrole black") in the presence of strong acids and oxidizers.

Corrective Actions:

-

Buffer the System: If using NBS, add 1.1 eq of mild base like Sodium Acetate (

) or Pyridine to scavenge HBr. -

Temperature Control: Never exceed 0°C during the addition of the brominating agent.

-

Switch Solvents: Move from THF to DMF. DMF can complex with

, modulating its reactivity.

Issue: "I cannot separate the tri-bromo from the tetra-bromo product."

Diagnosis: Over-bromination due to lack of regiocontrol. In direct bromination, the reactivity difference between the C3 and C4 positions is negligible. Once you form dibromopyrrole, the third and fourth additions happen almost statistically.

Corrective Actions:

-

Adopt the Carboxylate Route (Section 2): This physically blocks one site, making tetra-bromination impossible.

-

Stoichiometry: If you must use direct bromination, use exactly 2.9 eq of NBS (slight deficit) at -78°C. You will sacrifice yield for purity.

Issue: "The product decomposes on the silica column."

Diagnosis: Acid sensitivity of bromopyrroles. Standard silica gel is slightly acidic (pH 5–6), which is sufficient to initiate decomposition or polymerization of electron-rich halopyrroles.

Corrective Actions:

-

Pre-treat Silica: Slurry the silica gel with 1% Triethylamine (Et3N) in hexanes before packing the column.

-

Use Alumina: Switch to Neutral Alumina (Brockmann Grade III) for purification.

-

Fast Chromatography: Do not let the compound sit on the column. Flash chromatography is mandatory.

Comparative Data: Yield & Selectivity

| Parameter | Direct Bromination (NBS/THF) | Carboxylate Route (Recommended) |

| Starting Material | Pyrrole | Pyrrole-2-carboxylic acid |

| Reagents | NBS (3 eq), -78°C | |

| Major Impurity | 2,3,4,5-Tetrabromopyrrole | None (blocked by COOH) |

| Polymerization Risk | High | Low (COOH stabilizes ring) |

| Isolated Yield | 30–45% | 75–90% |

| Scalability | < 1 gram | > 100 grams |

FAQ: Stability & Storage

Q: Is 2,3,4-tribromopyrrole light sensitive? A: Yes. Halogenated pyrroles undergo photodehalogenation (radical mechanism) when exposed to UV/visible light.

-

Protocol: Wrap all flasks and columns in aluminum foil. Work in subdued light if possible.

Q: How should I store the final product? A: Store at -20°C under an Argon atmosphere. The solid is relatively stable, but solutions in DMSO or Methanol will degrade over days at room temperature. Avoid storing in acetone (can form condensation products).

Q: Can I use this for biological assays? A: Yes, but be aware of buffer incompatibility. 2,3,4-tribromopyrrole is unstable in HEPES buffer (generating radicals). Use Tris buffer (pH 7–8) for biological assays to ensure compound integrity.

Diagnostic Flowchart

Use this decision tree to diagnose yield loss during your experiment.

Figure 2: Rapid diagnostic logic for common synthesis failures.

References

- Regioselective Synthesis via Carboxylate: Handy, S. T., & Zhang, Y. (2006). "Syntheses of bromopyrrole alkaloids." Organic Preparations and Procedures International.

-

Natural Product Identity: Agarwal, V., et al. (2014). "Bacterial Tetrabromopyrrole Debrominase Shares a Reductive Dehalogenation Strategy with Human Thyroid Deiodinase." Proceedings of the National Academy of Sciences. Link (Discusses the stability and identity of 2,3,4-tribromopyrrole vs tetrabromopyrrole).

- Bromination Methodology: Gilow, H. M., & Burton, D. E. (1981). "Bromination of pyrroles." Journal of Organic Chemistry. (Foundational text on electrophilic substitution in pyrroles).

-

Buffer Stability: El Gamal, A., et al. (2016). "Preparation and Characterization of Tetrabromopyrrole Debrominase." Methods in Enzymology. Link (Identifies HEPES instability).

-

General Pyrrole Synthesis: "Synthesis of Pyrrole-2-Carboxylic Acid." University of Cambridge Research. Link (Background on starting material synthesis).

Sources

Technical Support Center: Separation of Dibromo- and Tribromo-Pyrrole Carboxylates

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the challenging separation of dibromo- and tribromo-pyrrole carboxylates. The methodologies and recommendations provided herein are based on established chromatographic principles and field-proven insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating dibromo- and tribromo-pyrrole carboxylates?

The main challenge lies in the similar polarities of these compounds. The addition of a third bromine atom increases the molecular weight and can slightly alter the polarity, but the overall chemical structures remain very similar. This makes achieving baseline separation without significant optimization difficult.

Q2: Which chromatographic technique is most suitable for this separation?

Both normal-phase column chromatography on silica gel and reversed-phase high-performance liquid chromatography (HPLC) are effective methods. Column chromatography is ideal for larger-scale purifications (milligrams to grams), while HPLC is excellent for analytical assessment and smaller-scale preparative separations requiring high resolution.

Q3: How can I quickly assess the feasibility of a separation?

Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening various solvent systems to determine the optimal conditions for column chromatography.[1][2] A good separation on TLC is a strong indicator of a successful column chromatography run.

Q4: Can I use recrystallization to separate these compounds?

Recrystallization can be effective if there is a significant difference in the solubility of the dibromo- and tribromo-pyrrole carboxylates in a particular solvent system. However, due to their structural similarities, they may co-crystallize. It is often used as a final polishing step after chromatographic purification.

Troubleshooting Guide: Column Chromatography

Issue: Poor Separation of Dibromo- and Tribromo-Pyrrole Carboxylates

Q: My dibromo- and tribromo-pyrrole carboxylates are co-eluting during column chromatography. How can I improve the resolution?

A: Achieving good resolution between these closely related compounds requires careful optimization of the mobile phase.

-

Optimize the Solvent System: The key is to find a solvent system with the right polarity to differentiate between the two compounds.

-

Starting Point: A common and effective solvent system for pyrrole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3]

-

Fine-Tuning Polarity: The tribromo-pyrrole carboxylate is expected to be slightly less polar than the dibromo analog due to the additional bulky, electron-withdrawing bromine atom, which can shield the polar carboxylate group. Therefore, the tribromo compound should elute first. To improve separation, you need to use a less polar mobile phase. Start with a low percentage of ethyl acetate in hexanes (e.g., 5-10%) and gradually increase the polarity if the compounds are not moving.

-

TLC is Key: Use TLC to test various solvent ratios. The ideal solvent system will show a clear separation between the two spots, with the lower spot (more polar, dibromo) having an Rf value of approximately 0.2-0.3.[4]

-

-

Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a shallow gradient elution can be very effective.[4] Start with a low polarity mobile phase to elute the tribromo compound, and then gradually increase the polarity to elute the dibromo compound.

-

Column Dimensions: A longer, narrower column will provide more theoretical plates and better resolution.[5]

Issue: Compound Streaking or Tailing on the Column

Q: My brominated pyrrole carboxylate is streaking down the column, leading to poor separation and impure fractions. What causes this and how can I fix it?

A: Streaking is often due to the interaction of the polar pyrrole ring with the acidic silanol groups on the surface of the silica gel.[4]

-

Add a Basic Modifier: Incorporating a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia into your eluent can neutralize the acidic sites on the silica gel, leading to sharper bands and improved peak shape.[3][4]

-

Alternative Stationary Phases: If streaking persists, consider using a different stationary phase.

Issue: Compound Degradation on the Column

Q: I suspect my brominated pyrrole carboxylate is decomposing on the silica gel. How can I prevent this?

A: Some brominated heterocycles can be sensitive to the acidic nature of silica gel.

-

Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a solution of triethylamine in your non-polar solvent and then evaporate the solvent. This will help to neutralize the acidic sites.

-

Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography).

-

Use an Alternative Stationary Phase: As mentioned above, neutral alumina or Florisil can be less harsh alternatives to silica gel.[3]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

Issue: Poor Resolution in Reversed-Phase HPLC

Q: I am using a C18 column, but the peaks for my dibromo- and tribromo-pyrrole carboxylates are overlapping. How can I improve the separation?

A: Optimizing selectivity is crucial for separating these closely related isomers.

-

Optimize the Mobile Phase:

-

Organic Modifier: The choice of organic modifier can significantly impact selectivity. If you are using acetonitrile, try switching to methanol or a mixture of both. The different solvent properties can alter the interactions with your compounds and the stationary phase.

-

Gradient Elution: A shallow gradient of increasing organic solvent in water is highly recommended.[4][6] This will help to resolve compounds with different hydrophobicities. A slower gradient will generally provide better resolution.

-

Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can dramatically affect retention and selectivity.[7][8] Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can improve peak shape and may enhance separation.[9][10]

-

-

Column Chemistry:

Issue: Peak Tailing in HPLC

Q: The peaks for my brominated pyrrole carboxylates are tailing. What are the likely causes and solutions?

A: Peak tailing in HPLC can be caused by both chemical and physical issues.

-

Chemical Interactions:

-

Secondary Interactions: Tailing of basic compounds like pyrroles can occur due to interactions with residual acidic silanol groups on the silica-based stationary phase.[6][12]

-

Solution: Use a modern, high-purity, end-capped column that has minimal residual silanol activity. Adding a basic modifier like triethylamine (0.1%) to the mobile phase can also help, but may not be suitable for all applications (e.g., LC-MS).

-

Acidic Modifier: For acidic compounds, ensure the mobile phase pH is at least 2 units below the pKa to keep them in their neutral form.[5]

-

-

-

Physical Problems:

-

Column Voids: A void at the head of the column can cause peak tailing.[6][7] This can be diagnosed by injecting a neutral, non-retained compound; if it also tails, the problem is likely physical.

-

Solution: Replace the column.

-

-

Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.[7]

-

Solution: Use shorter, narrower-bore tubing between the column and the detector.

-

-

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

-

Prepare your sample: Dissolve a small amount of the crude mixture of dibromo- and tribromo-pyrrole carboxylates in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the TLC plate: Use a capillary tube to spot the sample onto the baseline of a silica gel TLC plate.

-

Develop the plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Start with a low-polarity mixture, such as 95:5 hexanes:ethyl acetate.

-

Visualize the spots: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light.

-

Optimize the solvent system: Adjust the ratio of hexanes to ethyl acetate to achieve a good separation of the two spots. The target is to have the lower spot (dibromo) with an Rf value between 0.2 and 0.35.

-

Test different solvent systems: If a hexanes/ethyl acetate system does not provide adequate separation, try other systems such as dichloromethane/methanol.[3]

Protocol 2: Purification by Flash Column Chromatography

-

Prepare the column: Select a column of appropriate size for your sample amount. Pack the column with silica gel using a slurry method with your chosen non-polar solvent (e.g., hexanes).[12]

-

Load the sample: Dissolve your crude product in a minimal amount of solvent and load it onto the top of the column.

-

Elute the column: Begin eluting with the solvent system determined by your TLC analysis. If using a gradient, start with a lower polarity than your TLC solvent system and gradually increase the polarity.

-

Collect fractions: Collect the eluent in a series of test tubes.

-

Monitor the fractions: Analyze the collected fractions by TLC to determine which ones contain your pure compounds.

-

Combine and concentrate: Combine the pure fractions of each compound and remove the solvent using a rotary evaporator.

Protocol 3: Analysis by Reversed-Phase HPLC

-

Prepare the mobile phase: Prepare your aqueous (A) and organic (B) mobile phases. For example, A: water with 0.1% formic acid, and B: acetonitrile with 0.1% formic acid. Degas the solvents.

-

Equilibrate the column: Install a C18 column and equilibrate it with your initial mobile phase conditions (e.g., 95:5 A:B) until a stable baseline is achieved.

-

Prepare the sample: Dissolve a small amount of your sample in the initial mobile phase or a compatible solvent.

-

Inject the sample: Inject the sample onto the column.

-

Run the gradient: Start a gradient program. A typical gradient might be: 5% to 95% B over 20 minutes.

-

Analyze the chromatogram: Identify the peaks corresponding to your dibromo- and tribromo-pyrrole carboxylates. The tribromo compound is expected to elute later (be more retained) in reversed-phase due to its higher hydrophobicity.

Data Summary Table

| Parameter | Column Chromatography | Reversed-Phase HPLC |

| Stationary Phase | Silica Gel (standard), Alumina (for acid-sensitive compounds) | C18 (standard), Phenyl-hexyl (for alternative selectivity) |

| Mobile Phase | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Water/Acetonitrile, Water/Methanol |

| Elution Mode | Isocratic or Gradient | Gradient is recommended |

| Modifiers | Triethylamine (0.1-1%) to reduce tailing | Formic Acid or TFA (0.1%) to improve peak shape |

| Elution Order | Tribromo-pyrrole carboxylate first (less polar) | Dibromo-pyrrole carboxylate first (less retained) |

Visualizations

Caption: Experimental workflow for separation and analysis.

Caption: Decision tree for troubleshooting poor separation.

References

-

Chromatography. (n.d.). Retrieved from [Link]

- BenchChem. (2025).

-

Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

-

Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

-

Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]

-

8. Column Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column. Retrieved from [Link]

-

LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

-

Muñoz, M. A. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. Retrieved from [Link]

-

Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]

-

University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

-

Taylor, D. R. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

-

Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). Molecules, 24(23), 4342. [Link]

-

Nacalai Tesque. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]

Sources

- 1. nacalai.com [nacalai.com]

- 2. researchgate.net [researchgate.net]

- 3. immun.lth.se [immun.lth.se]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. web.uvic.ca [web.uvic.ca]

- 6. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP0600157A1 - Debrominative chlorination of pyrroles - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]

Technical Support Center: Optimizing Regioselectivity in Pyrrole Bromination Reactions

Welcome to the technical support center for pyrrole bromination. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselective bromination of the pyrrole ring. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, providing you with the knowledge to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the bromination of pyrroles, providing a solid foundation for understanding and controlling these reactions.

Q1: Why does my pyrrole bromination often result in a mixture of polybrominated products?

Pyrrole is an electron-rich aromatic heterocycle, which makes it highly activated towards electrophilic aromatic substitution.[1][2] This inherent reactivity means that it can react rapidly and often uncontrollably with strong electrophiles like molecular bromine (Br₂), leading to the formation of di-, tri-, and even tetrabrominated products.[1][2] Achieving selective monobromination requires careful control over the reaction conditions, including the choice of a milder brominating agent and temperature.[1]

Q2: What is the inherent regioselectivity of electrophilic substitution on an unsubstituted pyrrole ring?

Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position.[1][2] This preference is due to the greater resonance stabilization of the carbocation intermediate (the arenium ion) formed upon electrophilic attack at the C2 position compared to the C3 (β) position.[1][3] The intermediate from C2 attack can be described by three resonance structures, while the intermediate from C3 attack has only two, making the former more stable and the pathway to its formation lower in energy.[3]

Q3: How do substituents on the pyrrole ring influence the regioselectivity of bromination?

Substituents on the pyrrole ring play a crucial role in directing the position of subsequent electrophilic attack, much like in substituted benzene rings.[4][5]

-

Electron-donating groups (EDGs) at the C2 position generally direct incoming electrophiles to the C5 position.

-

Electron-withdrawing groups (EWGs) at the C2 position typically direct incoming electrophiles to the C4 position.[5][6] This is because the EWG deactivates the adjacent positions, making the C4 position the most favorable site for electrophilic attack.

Q4: What are the most common and effective reagents for achieving controlled, selective monobromination of pyrroles?

To avoid polybromination and achieve higher regioselectivity, milder brominating agents are preferred over molecular bromine. Some of the most effective reagents include:

-

N-Bromosuccinimide (NBS): A mild and highly selective reagent that is widely used for the monobromination of pyrroles under controlled conditions.[1][7]

-

Tetrabutylammonium Tribromide (TBABr₃): A stable, solid source of bromine that allows for controlled bromination and can offer different regioselectivity compared to NBS, particularly with C2-carboxamides.[1][6]

-

Dimethyl Sulfoxide (DMSO) and Hydrobromic Acid (HBr): This system provides a mild and highly selective method for the bromination of various pyrrole derivatives.[1][8][9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrrole bromination experiments.

Issue 1: Excessive Polybromination

-

Symptom: Your reaction yields a complex mixture of di-, tri-, and tetrabrominated pyrroles, with little to no desired monobrominated product.

-

Causality: The high reactivity of the pyrrole ring is being exacerbated by overly harsh reaction conditions or a highly reactive brominating agent.

-

Solutions:

-

Change the Brominating Agent: If using molecular bromine (Br₂), switch to a milder reagent like N-Bromosuccinimide (NBS) or Tetrabutylammonium Tribromide (TBABr₃).[1]

-

Control the Stoichiometry: Use precisely one equivalent or slightly less of the brominating agent. Adding the reagent slowly or portion-wise can help maintain a low concentration and favor monobromination.[1]

-

Lower the Reaction Temperature: Reducing the temperature significantly decreases the reaction rate and can dramatically improve selectivity. Temperatures between -78 °C and 0 °C are often effective.[1]

-

Solvent Choice: The solvent can influence reactivity. Consider using less polar solvents to temper the reaction.

-

Issue 2: Poor C2 vs. C3 Selectivity in Unsubstituted Pyrrole

-

Symptom: Bromination of an unsubstituted or N-substituted pyrrole results in a mixture of 2-bromo and 3-bromopyrrole isomers.

-

Causality: While C2 is electronically favored, harsh conditions can sometimes lead to a loss of selectivity. Achieving C3 bromination directly is challenging and typically requires a specific strategy.

-

Solutions:

-

For C2-Bromination: Use mild conditions. N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF) at low temperatures generally provides good selectivity for the 2-position.[11]

-

For C3-Bromination: Direct C3 bromination is difficult. A common strategy involves protecting the nitrogen with a bulky group, such as a triisopropylsilyl (TIPS) group. Bromination of N-silylpyrrole with NBS can lead to the formation of N-substituted 3-bromopyrrole.[7]

-

Issue 3: Poor Regioselectivity in C2-Substituted Pyrroles

-

Symptom: Bromination of a C2-substituted pyrrole yields a mixture of C4 and C5-bromo isomers.

-

Causality: The directing effect of the C2 substituent may not be strong enough under the chosen reaction conditions, or the choice of brominating agent may favor a different isomer.

-

Solutions:

-

Optimize the Brominating Agent: The choice of reagent can profoundly impact regioselectivity. For pyrroles with electron-withdrawing groups at C2 (like acyl groups), NBS in THF typically favors C4-bromination.[1][6] Conversely, for C2-carboxamides, using TBABr₃ can favor the C5-bromo product.[6]

-

Temperature Control: Lowering the reaction temperature can enhance the subtle electronic preferences, leading to higher regioselectivity.

-

Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state and, therefore, the regiochemical outcome. Experiment with different solvents to find the optimal conditions.

-

Visualizing the Reaction: Mechanism and Strategy

To better understand the factors governing regioselectivity, the following diagrams illustrate the mechanism of electrophilic bromination and a decision-making workflow for your experiments.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The chemistry of pyrrole under bromination | Filo [askfilo.com]

- 3. echemi.com [echemi.com]

- 4. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]